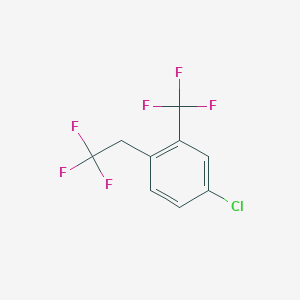
4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of chlorine, trifluoroethyl, and trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene typically involves the introduction of trifluoroethyl and trifluoromethyl groups onto a chlorobenzene ring. One common method is the Friedel-Crafts alkylation reaction, where chlorobenzene reacts with 2,2,2-trifluoroethyl chloride and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The trifluoroethyl and trifluoromethyl groups can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form derivatives with fewer fluorine atoms.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 4-hydroxy-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene.
Oxidation: Formation of 4-chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-chloro-1-(2,2,2-trifluoroethyl)-2-(difluoromethyl)benzene.
科学的研究の応用
4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of trifluoroethyl and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
類似化合物との比較
Similar Compounds
4-Chloro-1-(2,2,2-trifluoroethyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
4-Chloro-2-(trifluoromethyl)benzene: Lacks the trifluoroethyl group, leading to variations in reactivity and applications.
1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)benzene:
Uniqueness
4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is unique due to the simultaneous presence of chlorine, trifluoroethyl, and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for various applications in research and industry.
特性
分子式 |
C9H5ClF6 |
|---|---|
分子量 |
262.58 g/mol |
IUPAC名 |
4-chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5ClF6/c10-6-2-1-5(4-8(11,12)13)7(3-6)9(14,15)16/h1-3H,4H2 |
InChIキー |
KMYCCDYJBBQQAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


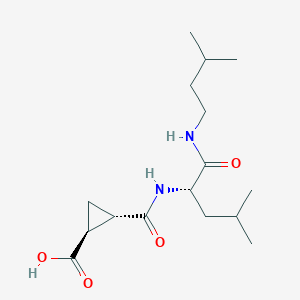
![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)

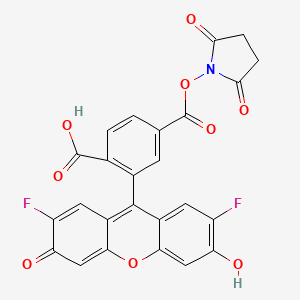
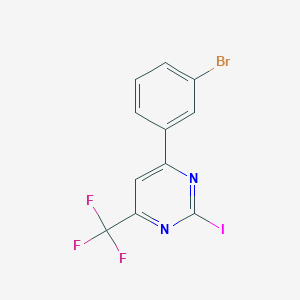
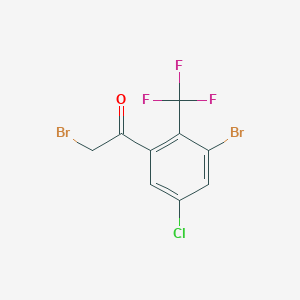

![4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)
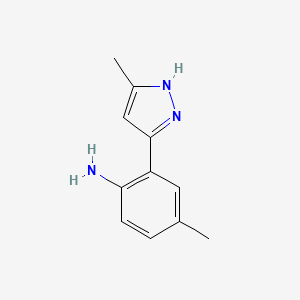
![3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725722.png)
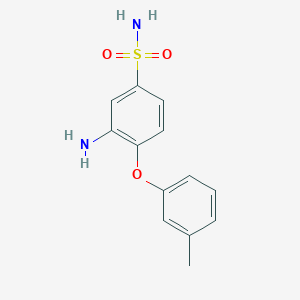

![tert-Butyl 4-((5-bromo-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B13725748.png)
![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)
